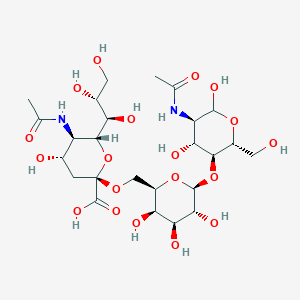![molecular formula C14H9Cl2NO3 B12052679 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H9Cl2NO3 and a molecular weight of 310.139 g/mol . This compound is part of the benzoic acid derivatives family and is characterized by the presence of a dichlorobenzoyl group attached to an amino benzoic acid structure. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors, modulating gene expression and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-[(2-Chlorobenzoyl)amino]benzoic acid: This compound has a similar structure but with a single chlorine atom, leading to different chemical and biological properties.
2-[(3,4-Dimethylbenzoyl)amino]benzoic acid: The presence of methyl groups instead of chlorine atoms results in different reactivity and applications.
2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid: The methoxy groups impart unique chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C14H9Cl2NO3 |
|---|---|
Peso molecular |
310.1 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-6-5-8(7-11(10)16)13(18)17-12-4-2-1-3-9(12)14(19)20/h1-7H,(H,17,18)(H,19,20) |
Clave InChI |
LYZHACBAFNUCLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)



![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)

![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)

![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)

